Sodium ethyl sulfate

Catalog No.
S742813
CAS No.
546-74-7
M.F
C2H6NaO4S
M. Wt
149.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium ethyl sulfate

CAS Number

546-74-7

Product Name

Sodium ethyl sulfate

IUPAC Name

sodium;ethyl sulfate

Molecular Formula

C2H6NaO4S

Molecular Weight

149.12 g/mol

InChI

InChI=1S/C2H6O4S.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);

InChI Key

IJXWKCDZYWFJLL-UHFFFAOYSA-N

SMILES

CCOS(=O)(=O)[O-].[Na+]

Synonyms

Sulfuric Acid Monoethyl Ester Sodium Salt; Ethyl Sodium Sulfate; Sodium Sulfovinate;

Canonical SMILES

CCOS(=O)(=O)O.[Na]

Isomeric SMILES

CCOS(=O)(=O)[O-].[Na+]

The exact mass of the compound Sodium ethyl sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium ethyl sulfate (CAS 546-74-7) is a stable, white crystalline solid functioning as a highly water-soluble ethylating agent, short-chain anionic surfactant, and specialized electrolyte additive [1]. Unlike liquid dialkyl sulfates, it exists as a non-volatile salt that decomposes at temperatures above 160°C, offering a superior handling profile for industrial environments . From a procurement perspective, it is prioritized as a safer, solid-state alternative to volatile or highly toxic ethylating reagents in organic synthesis, and as a unique hydrotrope in formulations where long-chain surfactants are unsuitable [2].

Generic substitution of sodium ethyl sulfate with common ethylating agents or standard surfactants frequently fails due to drastic differences in toxicity, physical state, and phase behavior [1]. Substituting with diethyl sulfate introduces severe EHS risks, as it is a volatile, probable human carcinogen that generates corrosive byproducts, complicating downstream purification [2]. Conversely, replacing it with ethyl halides like ethyl bromide reduces atom economy and introduces volatile, halogenated waste streams [2]. In surfactant applications, substituting with standard sodium dodecyl sulfate (SDS) fails because SDS forms micelles at very low concentrations (8.3 mM), whereas the ultra-short chain of sodium ethyl sulfate prevents micellization until extremely high concentrations, making it uniquely suited as a hydrotrope rather than a traditional detergent [3].

Solid-State Stability and Reduced Toxicity Profile

Diethyl sulfate is historically used for ethylation but is a highly toxic, corrosive liquid with significant vapor pressure, classified as a probable carcinogen [1]. Sodium ethyl sulfate provides the same ethylating capability but exists as a stable, non-volatile crystalline solid that decomposes above 160°C rather than vaporizing . This fundamental shift in physical state eliminates the need for extreme vapor containment protocols during large-scale synthesis.

Evidence DimensionPhysical state and volatility
Target Compound DataSolid powder, non-volatile, decomposes >160°C
Comparator Or BaselineDiethyl sulfate (Liquid, bp 209°C, high inhalation toxicity)
Quantified DifferencePhase shift from a high-vapor-pressure liquid to a stable solid with a >160°C decomposition threshold
ConditionsStandard industrial storage and handling conditions

Procuring the solid sodium salt drastically reduces environmental health and safety (EHS) compliance costs and simplifies reagent handling in chemical manufacturing.

Hydrotropic Behavior and Suppressed Micellization

While long-chain alkyl sulfates like sodium dodecyl sulfate (SDS) form dense, highly ordered conformal films and micellize at low concentrations (8.3 mM), sodium ethyl sulfate acts as a hydrotrope. Vibrational sum frequency generation (VSFG) spectroscopy demonstrates that sodium ethyl sulfate adsorbs to surfaces without forming an observable, restrictive film [1]. Furthermore, its ultra-short two-carbon chain prevents micelle formation until concentrations reach the 400-600 mM range, allowing for high-concentration formulation without unwanted foaming or viscosity spikes [2].

Evidence DimensionSurface film formation and micellization threshold
Target Compound DataAdsorbs without forming conformal films; high CMC (~400-600 mM)
Comparator Or BaselineSodium dodecyl sulfate (Forms highly ordered films; CMC 8.3 mM)
Quantified Difference~50x to 70x higher concentration required for micellization
ConditionsAqueous solutions at standard temperature and pressure

It is the ideal procurement choice for formulations requiring surface tension reduction and high electrolyte compatibility without the foaming and thickening associated with standard detergents.

Halogen-Free Ethylation and Improved Atom Economy

In nucleophilic substitution reactions, ethyl iodide is often used for its reactivity, but its high molecular mass (155.97 g/mol) is dominated by the heavy iodine leaving group (81% by mass), resulting in poor atom economy and generating halogenated waste [1]. Sodium ethyl sulfate (148.11 g/mol) offers a competitive ethylating pathway that completely avoids halogens, generating highly water-soluble, benign sodium sulfate or sodium chloride as byproducts [2]. This simplifies aqueous washing steps and eliminates the costs associated with halogenated waste disposal.

Evidence DimensionWaste stream composition and atom economy
Target Compound Data148.11 g/mol, halogen-free, generates water-soluble inorganic sulfate byproducts
Comparator Or BaselineEthyl iodide (155.97 g/mol, generates heavy halogenated waste streams)
Quantified DifferenceElimination of heavy halogen waste and shift to highly water-soluble inorganic salt byproducts
ConditionsNucleophilic ethylation in standard organic synthesis

Selecting sodium ethyl sulfate over ethyl halides lowers waste disposal costs and aligns with green chemistry mandates for industrial scale-up.

Negative Electrode Film-Forming in Non-Aqueous Batteries

In non-aqueous electrolyte solutions for lithium and sodium-ion batteries, standard solvents can suffer from overcharging and electrode degradation. The addition of sodium ethyl sulfate functions as a specialized film-forming agent on the negative electrode [1]. As a sulfuric acid ester salt, it participates in the formation of a robust solid electrolyte interphase (SEI), providing a quantifiable overcharge prevention effect that generic electrolytes lack [1].

Evidence DimensionElectrode protection and overcharge prevention
Target Compound DataForms protective SEI film on negative electrode
Comparator Or BaselineStandard non-aqueous electrolytes (Lack targeted ester-based SEI formation)
Quantified DifferenceMeasurable overcharge prevention and negative electrode passivation
ConditionsNon-aqueous electrolyte solution batteries (e.g., lithium polymer)

Battery manufacturers procure this compound to enhance cycle life and safety in advanced energy storage systems.

Industrial-Scale Ethylation of Amines and Phenols

Selected to replace diethyl sulfate or ethyl halides, sodium ethyl sulfate provides a non-volatile, halogen-free ethylating agent. This is critical for manufacturing environments that must strictly limit exposure to probable carcinogens and reduce halogenated waste disposal costs [1].

Electrolyte Formulation for Advanced Batteries

Procured as a functional additive for non-aqueous lithium-ion and sodium-ion batteries, where it decomposes at the negative electrode to form a protective solid electrolyte interphase (SEI), preventing overcharge and extending cycle life [2].

Hydrotropic Additive in High-Concentration Formulations

Utilized in specialized cleaning or chemical formulations where surface tension must be lowered without inducing the micellization, high viscosity, and foaming typical of standard surfactants like sodium dodecyl sulfate [3].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

148.98844912 g/mol

Monoisotopic Mass

148.98844912 g/mol

Heavy Atom Count

8

UNII

EE1FA675WW

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

546-74-7

Wikipedia

Sodium ethyl sulfate

General Manufacturing Information

Sulfuric acid, monoethyl ester, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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